2-Cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid
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Overview
Description
2-Cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid is an organic compound with a complex structure that includes a cyano group, a dichlorophenyl group, and a dimethylpyrrol group
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and various catalysts for coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
2-Cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the dichlorophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enoic acid
- 2-Cyano-3-[2,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-3-yl]-2-propenoic acid
- 2-Cyano-3-(4-methoxyphenyl)prop-2-enoic acid
Uniqueness
Compared to similar compounds, 2-Cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid is unique due to the presence of the dichlorophenyl group, which can enhance its reactivity and binding affinity to specific molecular targets. This makes it a valuable compound for research in various fields, including medicinal chemistry and materials science.
Properties
Molecular Formula |
C16H12Cl2N2O2 |
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Molecular Weight |
335.2 g/mol |
IUPAC Name |
2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C16H12Cl2N2O2/c1-9-6-11(7-12(8-19)16(21)22)10(2)20(9)14-5-3-4-13(17)15(14)18/h3-7H,1-2H3,(H,21,22) |
InChI Key |
HYPYAGVARWENJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C(=CC=C2)Cl)Cl)C)C=C(C#N)C(=O)O |
Origin of Product |
United States |
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